(E)-FeCp-oxindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-FeCp-oxindole” is a selective inhibitor of human vascular endothelial cell growth factor receptor 2 (VEGFR2) with an IC50 value of 200 nM . It can significantly inhibit VEGFR1 and PDGFRa or b at 10 μM . It has some anticancer activity, acting on B16 murine melanoma lines with IC50 less than 1 μM .

Molecular Structure Analysis

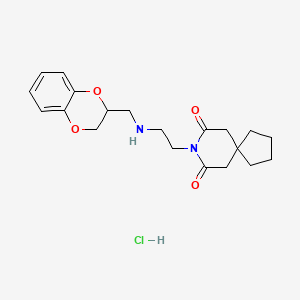

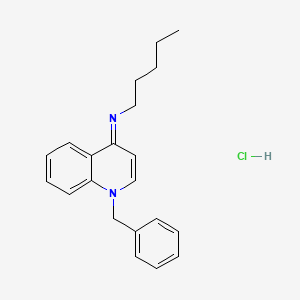

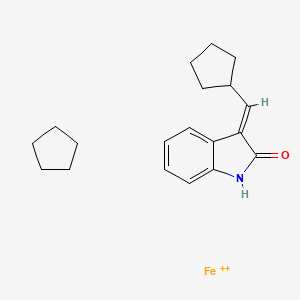

The molecular weight of “(E)-FeCp-oxindole” is 329.17 . The molecular formula is C19H15FeNO . The structure includes a ferrocene moiety, which is a type of organometallic compound .Physical And Chemical Properties Analysis

“(E)-FeCp-oxindole” is a brown solid . It is soluble to 5 mM in DMSO . The carbon content is 68.39%, the hydrogen content is 4.68%, and the nitrogen content is 4.2% .Scientific Research Applications

Synthesis and Anticancer Activity : Ferrocenyl oxindoles, including (E) and (Z) isomers, have been synthesized and studied for their anticancer activities. Certain isomers have shown potent effects against human breast cancer cells, suggesting potential as lead compounds for cancer therapy (Silva et al., 2010).

Electrophysiological Effects : Oxindole, a tryptophan metabolite, has been studied for its electrophysiological effects on rat hippocampal slices, influencing neurotransmission and neuronal excitability (Mannaioni et al., 1998).

Iron-Catalyzed Oxidative Synthesis : The use of iron catalysts in the oxidative tandem route for assembling 3-(2-oxoethyl)indolin-2-ones from N-arylacrylamides and alcohols has been explored, highlighting the role of iron in facilitating these chemical transformations (Ouyang et al., 2014).

Fe-only Hydrogenase Active Site Analogs : Research into polyisocyano derivatives of iron has led to the synthesis of new classes of iron thiolates, which are structurally similar to the oxidized form of the active sites of Fe-only hydrogenases, important in biological hydrogen processing (Lawrence et al., 2002).

Removal of Contaminants in Wastewater : Studies have investigated the removal efficiencies of various endocrine disrupting chemicals and pharmaceuticals in wastewater using ferrate (Fe(VI)) treatment, demonstrating its effectiveness in selectively oxidizing organic moieties (Yang et al., 2012).

Oxindole-based Kinase Inhibitors : A series of oxindole-containing ferrocenes have been synthesized and tested for in vitro kinase inhibition, showing activities against various isoforms and providing insights into molecular docking studies (Amin et al., 2013).

Catalytic Enantioselective Synthesis : Research has focused on developing efficient methods for diversity-oriented synthesis of chiral 3,3-disubstituted oxindoles, a prominent structural motif in natural products and drugs (Cao et al., 2018).

properties

IUPAC Name |

cyclopentane;(3E)-3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.C5H10.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;/h3-4,7-10H,1-2,5-6H2,(H,15,16);1-5H2;/q;;+2/b12-9+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKCUURLEMXRGX-ANOGCNOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC1.C1CCC(C1)C=C2C3=CC=CC=C3NC2=O.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC1.C1CCC(C1)/C=C/2\C3=CC=CC=C3NC2=O.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FeNO+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-FeCp-oxindole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.